molecular formula C26H27N3O7S B7709167 methyl 4-{(E)-[2-({benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetyl)hydrazinylidene]methyl}benzoate (non-preferred name)

methyl 4-{(E)-[2-({benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetyl)hydrazinylidene]methyl}benzoate (non-preferred name)

Cat. No.: B7709167
M. Wt: 525.6 g/mol
InChI Key: NTYAEOLWFUWCLB-JVWAILMASA-N
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Description

Methyl 4-{(E)-[2-({benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetyl)hydrazinylidene]methyl}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester group, a hydrazinylidene moiety, and a sulfonyl-substituted benzyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(E)-[2-({benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetyl)hydrazinylidene]methyl}benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoate ester, followed by the introduction of the hydrazinylidene group through a condensation reaction. The sulfonyl-substituted benzyl group is then attached using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(E)-[2-({benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetyl)hydrazinylidene]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the hydrazinylidene group to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or sulfonyl-substituted benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[2-({benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{(E)-[2-({benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetyl)hydrazinylidene]methyl}benzoate: shares structural similarities with other benzoate esters and sulfonyl-substituted compounds.

    Methyl 4-{(E)-[2-({benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetyl)hydrazinylidene]methyl}benzoate: can be compared to other hydrazinylidene derivatives in terms of reactivity and biological activity.

Uniqueness

The uniqueness of methyl 4-{(E)-[2-({benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetyl)hydrazinylidene]methyl}benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[(E)-[[2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O7S/c1-34-23-14-13-22(15-24(23)35-2)37(32,33)29(17-20-7-5-4-6-8-20)18-25(30)28-27-16-19-9-11-21(12-10-19)26(31)36-3/h4-16H,17-18H2,1-3H3,(H,28,30)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYAEOLWFUWCLB-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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